Cas no 2228764-11-0 (3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid)

3-(3,5-Dichloropyridin-2-yl)-4,4-difluorobutanoic acid is a halogenated pyridine derivative with a difluorinated butanoic acid side chain, offering unique reactivity and structural features for synthetic applications. The presence of dichloropyridinyl and difluorobutanoic acid moieties enhances its utility as an intermediate in agrochemical and pharmaceutical research, particularly in the development of active ingredients. The electron-withdrawing effects of the chlorine and fluorine substituents contribute to its stability and potential for further functionalization. This compound is valued for its precise molecular architecture, enabling selective modifications in complex synthesis pathways. Its well-defined chemical properties make it suitable for use in controlled reactions requiring high regioselectivity and functional group tolerance.
3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid structure
2228764-11-0 structure
Product name:3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid
CAS No:2228764-11-0
MF:C9H7Cl2F2NO2
MW:270.060187578201
CID:6221113
PubChem ID:165682977

3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid
    • EN300-1959387
    • 2228764-11-0
    • Inchi: 1S/C9H7Cl2F2NO2/c10-4-1-6(11)8(14-3-4)5(9(12)13)2-7(15)16/h1,3,5,9H,2H2,(H,15,16)
    • InChI Key: PXGXKMOXVCMFHI-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CN=C1C(C(F)F)CC(=O)O)Cl

Computed Properties

  • Exact Mass: 268.9821902g/mol
  • Monoisotopic Mass: 268.9821902g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.2Ų
  • XLogP3: 2.5

3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1959387-2.5g
3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid
2228764-11-0
2.5g
$2688.0 2023-09-17
Enamine
EN300-1959387-1.0g
3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid
2228764-11-0
1g
$1371.0 2023-06-01
Enamine
EN300-1959387-0.25g
3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid
2228764-11-0
0.25g
$1262.0 2023-09-17
Enamine
EN300-1959387-5g
3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid
2228764-11-0
5g
$3977.0 2023-09-17
Enamine
EN300-1959387-0.1g
3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid
2228764-11-0
0.1g
$1207.0 2023-09-17
Enamine
EN300-1959387-5.0g
3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid
2228764-11-0
5g
$3977.0 2023-06-01
Enamine
EN300-1959387-10g
3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid
2228764-11-0
10g
$5897.0 2023-09-17
Enamine
EN300-1959387-0.05g
3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid
2228764-11-0
0.05g
$1152.0 2023-09-17
Enamine
EN300-1959387-0.5g
3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid
2228764-11-0
0.5g
$1316.0 2023-09-17
Enamine
EN300-1959387-10.0g
3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid
2228764-11-0
10g
$5897.0 2023-06-01

3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid Related Literature

Additional information on 3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid

Professional Introduction to 3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic Acid (CAS No. 2228764-11-0)

3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid, identified by its CAS number CAS No. 2228764-11-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both halogenated pyridine and difluorobutanoic acid moieties, which contribute to its unique chemical properties and potential biological activities.

The structure of 3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid incorporates a pyridine ring substituted with chlorine atoms at the 3rd and 5th positions, enhancing its lipophilicity and interaction with biological targets. The presence of difluorobutanoic acid at the 4th position introduces additional fluorine atoms, which are known to modulate metabolic stability and binding affinity in drug candidates. This molecular design makes it a promising candidate for further exploration in the development of novel therapeutic agents.

In recent years, there has been growing interest in the synthesis and characterization of halogenated pyridines due to their versatile applications in medicinal chemistry. The combination of chlorine and fluorine atoms in 3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid not only enhances its physicochemical properties but also opens up possibilities for diverse biological activities. For instance, such compounds have been investigated for their potential roles as kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.

One of the most compelling aspects of CAS No. 2228764-11-0 is its structural similarity to known bioactive molecules. Researchers have leveraged this similarity to develop derivatives with enhanced pharmacological profiles. The dichloropyridine moiety is particularly interesting as it has been shown to improve binding affinity to target proteins by increasing hydrophobic interactions. Meanwhile, the difluorobutanoic acid component contributes to metabolic stability, a critical factor in drug design to ensure prolonged half-life and efficacy.

The synthesis of 3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and fluorochemical transformations, are employed to introduce the desired functional groups efficiently. These synthetic strategies not only highlight the compound's complexity but also showcase the advancements in synthetic organic chemistry that enable the creation of such intricate molecules.

The pharmacological potential of CAS No. 2228764-11-0 has been explored through various preclinical studies. Initial findings suggest that this compound exhibits inhibitory activity against specific enzymes involved in cancer progression. The halogenated pyridine ring interacts with the active sites of these enzymes, disrupting their function and potentially slowing down tumor growth. Additionally, the difluorobutanoic acid moiety may contribute to selective toxicity by modulating enzyme conformational changes.

In conclusion, 3-(3,5-dichloropyridin-2-yl)-4,4-difluorobutanoic acid (CAS No. 2228764-11-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis exemplifies the cutting-edge techniques used in modern drug discovery, while its potential therapeutic applications underscore its importance in addressing unmet medical needs. As research continues to uncover new insights into its pharmacology, this compound is poised to play a vital role in the development of next-generation treatments.

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